2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol
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Overview
Description
2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol is an organic compound characterized by the presence of a chlorophenyl group attached to a hexane backbone with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol typically involves the reaction of 4-chlorobenzaldehyde with ethylmagnesium bromide, followed by reduction with sodium borohydride. The reaction conditions include:
Step 1: Reaction of 4-chlorobenzaldehyde with ethylmagnesium bromide in anhydrous ether to form the corresponding alcohol.
Step 2: Reduction of the intermediate with sodium borohydride in methanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of 2-(4-Chlorophenyl)-4-ethylhexanone.
Reduction: Formation of 2-(4-Chlorophenyl)-4-ethylhexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to produce a physiological response.
Altering cellular processes: Affecting cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-ethylhexanone: A ketone derivative with similar structural features.
2-(4-Chlorophenyl)-4-ethylhexane: A fully reduced form of the compound.
4-Chlorobenzyl alcohol: A simpler alcohol with a chlorophenyl group.
Uniqueness
2-(4-Chlorophenyl)-4-ethylhexane-2,4-diol is unique due to the presence of both hydroxyl groups and a chlorophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
21133-88-0 |
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Molecular Formula |
C14H21ClO2 |
Molecular Weight |
256.77 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-ethylhexane-2,4-diol |
InChI |
InChI=1S/C14H21ClO2/c1-4-14(17,5-2)10-13(3,16)11-6-8-12(15)9-7-11/h6-9,16-17H,4-5,10H2,1-3H3 |
InChI Key |
OGGGMEBJFMVQHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC(C)(C1=CC=C(C=C1)Cl)O)O |
Origin of Product |
United States |
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